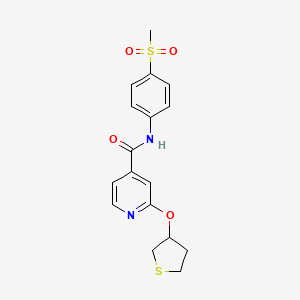
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the direct synthesis of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide isn't detailed in the retrieved literature, related compounds provide insight into possible synthetic pathways. For example, the docking studies and structural determination of tetrazole derivatives showcase methodologies that could be analogous in synthesizing structurally similar sulfonamide compounds (Al-Hourani et al., 2015). Synthesis often involves multi-step reactions including sulfonation, amidation, and potential coupling reactions that introduce the sulfonamide and tetrahydrothiophene moieties to the isonicotinamide backbone.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as tetrazole and sulfonamide derivatives, has been elucidated using techniques like X-ray crystallography, revealing planar tetrazole rings and the spatial orientation of sulfonamide groups, which could reflect on the structural considerations of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (Al-Hourani et al., 2020).
Chemical Reactions and Properties
The specific chemical reactivity of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide remains unaddressed in current literature. However, the presence of the sulfonamide and tetrahydrothiophene groups suggests potential for specific reactions such as sulfonation, alkylation, and oxidation. These functionalities may also influence the compound's role as a ligand in coordination chemistry, forming complexes with metals or acting as a substrate in enzymatic reactions.
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure provide fundamental insights into the compound's behavior in various solvents and conditions. Although specifics on the compound are scarce, related research on tetrazole and sulfonamide derivatives offers a comparative basis, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in dictating these properties (B. Al-Hourani et al., 2015).
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior and Applications
The study of photochemical behavior and applications of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), closely related to the subject compound, reveals insights into their reaction mechanisms, particularly regarding photoacid generation pathways. These findings are crucial for developing advanced materials in the field of photoresists used in semiconductor manufacturing (Ortica et al., 2001).
Reactions with Ynamines and S,N-Heterocycles Formation
Research into the reactions of N-sulfonylalkylamines with ynamines, forming novel S,N-heterocycles, highlights the versatility of sulfonyl-containing compounds in synthesizing complex molecular architectures. This work provides valuable insights into synthetic strategies for developing new chemical entities with potential pharmacological activities (Tornus et al., 1995).
Cyclization Reactions for Ring Formation
The synthesis of six- to nine-membered ring oximinoorthodithiolactones via cyclization of nitroketene S,S-acetals showcases the potential of sulfonyl and related compounds in creating cyclic structures. This method has implications for the development of new compounds with medicinal or material applications (Coustard, 2001).
Docking Studies and Crystal Structure Analysis
Docking studies and crystal structure analysis of tetrazole derivatives, including those with methylsulfonyl phenyl groups, offer insights into the molecular interactions and potential inhibitor activities of these compounds. Such studies are fundamental in drug discovery, particularly in identifying and optimizing lead compounds for therapeutic targets (Al-Hourani et al., 2015).
Sulfenes and Schiff Bases Reactions
Investigations into the reactions of sulfenes with Schiff bases, resulting in thiazetidine 1,1-dioxide formation, contribute to the understanding of sulfene chemistry. This research is relevant for synthetic chemistry, offering pathways to novel sulfur-containing compounds with potential applications in pharmaceuticals and materials science (Hiraoka & Kobayashi, 1975).
Eigenschaften
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)23-14-7-9-24-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXTKZUPFPKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2485100.png)
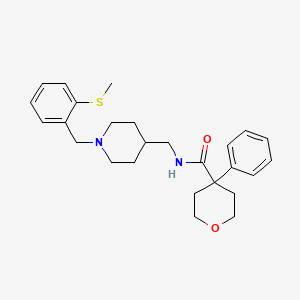
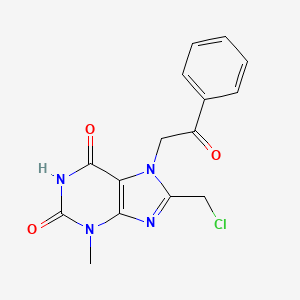

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)
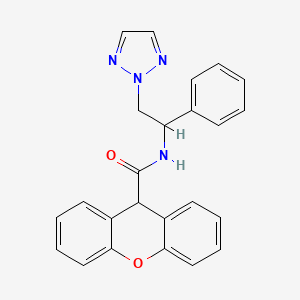
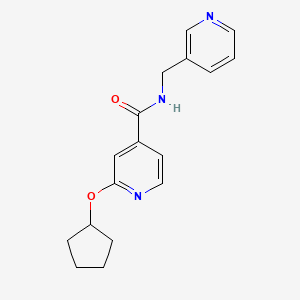
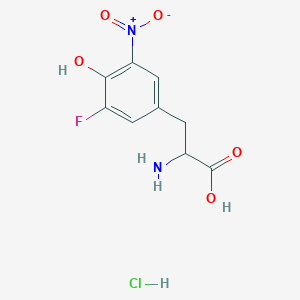
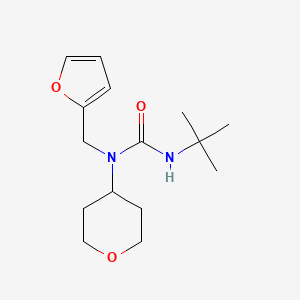
![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)

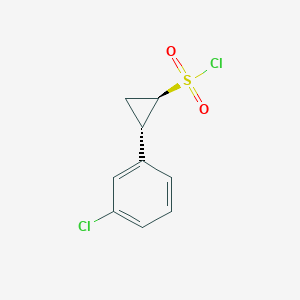
![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2485122.png)
